6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Overview
Description
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been reported to show activity against various targets
Mode of Action
The mode of action of “6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is currently unknown. Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Result of Action
Compounds with similar structures have been shown to have various biological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with pyrrolidine can be catalyzed by acids or bases to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyrrolidine derivatives with altered functional groups .
Scientific Research Applications
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: A simpler analog with similar chemical properties.
Pyrrolidine-3-carboxylic acid: Another related compound with a different ring structure.
2-(Pyridin-3-yl)pyrrolidine: Shares the pyrrolidine and pyridine rings but lacks the carboxylic acid group.
Uniqueness
6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-5-6-14(17-10-12)18-8-2-4-13(18)11-3-1-7-16-9-11/h1,3,5-7,9-10,13H,2,4,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNRJSWGXAWYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378092 | |
Record name | 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-27-2 | |
Record name | 6-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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